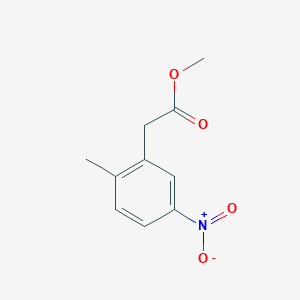

Methyl 2-(2-methyl-5-nitrophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-methyl-5-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-3-4-9(11(13)14)5-8(7)6-10(12)15-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDGHWZWDUIGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674298 | |

| Record name | Methyl (2-methyl-5-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287119-84-0 | |

| Record name | Methyl 2-methyl-5-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287119-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-methyl-5-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 2-(2-methyl-5-nitrophenyl)acetate, a key intermediate in the synthesis of various biologically active molecules. The guide details two primary, field-proven synthetic routes, offering in-depth, step-by-step protocols. It further delves into the mechanistic underpinnings of the chemical transformations, providing insights into the rationale behind experimental choices. All protocols are designed as self-validating systems, with an emphasis on safety, efficiency, and reproducibility. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of the methyl and nitro groups on the phenyl ring, combined with the reactive methyl acetate moiety, offers a versatile scaffold for the construction of more complex molecular architectures.[1] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the methyl group provides steric and electronic modulation.[1] This guide will explore two robust synthetic strategies for the preparation of this important intermediate.

Synthetic Pathway 1: Nitration of 2-Methylphenylacetic Acid followed by Esterification

This two-step approach represents a direct and efficient method for the synthesis of the target compound, starting from the readily available 2-methylphenylacetic acid.

Logical Flow of Pathway 1

Caption: Reaction scheme for the synthesis via nitration and esterification.

Step 1: Nitration of 2-Methylphenylacetic Acid

The nitration of 2-methylphenylacetic acid is a classic electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring.

Protocol:

| Reagent/Parameter | Quantity/Value | Rationale |

| 2-Methylphenylacetic Acid | 1.0 eq | Starting material. |

| Acetic Anhydride | 1.1 eq | Used to generate acetyl nitrate in situ with nitric acid, a milder nitrating agent. |

| Dichloromethane | solvent | An inert solvent for the reaction. |

| 98% Nitric Acid | 1.5 eq | The source of the nitronium ion. |

| Temperature | -5 to 5 °C | Low temperature is crucial to control the exothermic reaction and prevent side reactions.[2] |

| Reaction Time | 2 hours | Sufficient time for the reaction to proceed to completion.[2] |

Detailed Experimental Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylphenylacetic acid in dichloromethane.

-

Add acetic anhydride to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 98% nitric acid dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5 and 5 °C.[2]

-

After the addition is complete, continue stirring the reaction mixture at this temperature for 2 hours.[2]

-

Upon completion, carefully pour the reaction mixture into ice-water and stir.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methyl-5-nitrophenylacetic acid.

-

The crude product can be purified by recrystallization.

Step 2: Fischer Esterification of 2-Methyl-5-nitrophenylacetic Acid

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] The reaction is an equilibrium process, and an excess of the alcohol is typically used to drive the equilibrium towards the product.[3]

Protocol:

| Reagent/Parameter | Quantity/Value | Rationale |

| 2-Methyl-5-nitrophenylacetic Acid | 1.0 eq | The carboxylic acid to be esterified. |

| Methanol | large excess | Acts as both reactant and solvent, driving the equilibrium. |

| Concentrated Sulfuric Acid | catalytic | A strong acid catalyst to protonate the carbonyl oxygen.[1] |

| Temperature | Reflux | Increases the reaction rate. |

| Reaction Time | 4-6 hours | Typical duration for Fischer esterification. |

Detailed Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-nitrophenylacetic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Synthetic Pathway 2: From 2-Methyl-5-nitrotoluene via Bromination and Cyanation

This alternative pathway involves the functionalization of the methyl group of 2-methyl-5-nitrotoluene, followed by chain extension and functional group transformation.

Logical Flow of Pathway 2

Sources

A Comprehensive Technical Guide to Methyl 2-(2-methyl-5-nitrophenyl)acetate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Methyl 2-(2-methyl-5-nitrophenyl)acetate, a nitrophenylacetic acid derivative. While a specific CAS (Chemical Abstracts Service) number for this ester is not prominently listed in public databases, this document outlines its logical synthesis from its known carboxylic acid precursor, 2-(2-methyl-5-nitrophenyl)acetic acid (CAS No. 287119-83-9)[1]. We will explore the compound's predicted physicochemical properties, a detailed protocol for its synthesis and characterization, and crucial safety and handling guidelines based on data from structurally similar nitroaromatic compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

Arylacetic acids and their ester derivatives are pivotal building blocks in modern organic synthesis. Their molecular architecture, which features a reactive carboxylic acid or ester functional group connected to an aromatic ring via a methylene bridge, offers a versatile platform for constructing more complex molecules. These scaffolds are foundational in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[2]

The introduction of a nitro group onto the phenyl ring, as seen in the nitrophenylacetic acid family, significantly alters the molecule's electronic properties. The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic modulation is a powerful tool for directing chemical reactions.[2] Furthermore, the nitro group can be reduced to an amine, opening pathways to a vast array of functionalities, including amides and heterocyclic systems, which are prevalent in biologically active molecules.[3]

This compound, the subject of this guide, combines these features. Its synthesis and characterization are of interest to researchers developing novel synthetic methodologies and to those exploring new chemical entities with potential biological activity. This document provides a scientifically grounded framework for its preparation and study.

Physicochemical and Predicted Properties

Based on its chemical structure, we can predict the key properties of this compound. These are summarized in the table below.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₀H₁₁NO₄ | Structural Analysis |

| Molecular Weight | 209.20 g/mol | Calculation from Formula |

| Appearance | Pale yellow solid or oil | Analogy to similar compounds like Methyl 2-(2-nitrophenyl)acetate[4] |

| IUPAC Name | This compound | Standard Chemical Nomenclature |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate). Insoluble in water. | General properties of organic esters. |

| Precursor CAS No. | 287119-83-9 (for 2-(2-methyl-5-nitrophenyl)acetic acid) | BLDpharm[1] |

Synthesis and Purification

The most direct and logical synthetic route to this compound is the esterification of its corresponding carboxylic acid, 2-(2-methyl-5-nitrophenyl)acetic acid. Fischer-Speier esterification is a classic and reliable method for this transformation.

Proposed Synthetic Workflow: Fischer-Speier Esterification

The diagram below illustrates the straightforward conversion of the carboxylic acid to its methyl ester.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-(2-methyl-5-nitrophenyl)acetic acid.

Materials:

-

2-(2-methyl-5-nitrophenyl)acetic acid (1.0 eq)

-

Anhydrous Methanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-methyl-5-nitrophenyl)acetic acid.

-

Reagent Addition: Add anhydrous methanol to dissolve the acid, followed by the slow, dropwise addition of concentrated sulfuric acid with stirring.

-

Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (~7).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization and Analysis

To confirm the identity and purity of the synthesized product, a series of spectroscopic analyses are required. The expected data are outlined below.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (~7.5-8.2 ppm, complex multiplet, 3H).- Methylene protons (-CH₂-) adjacent to the ester and phenyl ring (~3.8-4.0 ppm, singlet, 2H).- Methyl ester protons (-OCH₃) (~3.7 ppm, singlet, 3H).- Aromatic methyl protons (-CH₃) (~2.4-2.6 ppm, singlet, 3H). |

| ¹³C NMR | - Carbonyl carbon of the ester (~170-172 ppm).- Aromatic carbons (~120-150 ppm).- Methylene carbon (-CH₂-) (~40-42 ppm).- Methyl ester carbon (-OCH₃) (~52-53 ppm).- Aromatic methyl carbon (-CH₃) (~18-20 ppm). |

| FT-IR (cm⁻¹) | - Strong C=O stretch of the ester (~1730-1750 cm⁻¹).- Asymmetric and symmetric N-O stretches of the nitro group (~1510-1550 cm⁻¹ and 1340-1380 cm⁻¹).- C-O stretch of the ester (~1150-1250 cm⁻¹).- Aromatic C-H and C=C stretches. |

| Mass Spec (EI-MS) | - Molecular ion peak (M⁺) at m/z = 209.- Fragmentation patterns corresponding to the loss of -OCH₃ (m/z = 178) and -COOCH₃ (m/z = 150). |

Analytical Workflow for Product Validation

The following diagram outlines the logical flow for validating the synthesized product.

Caption: Analytical workflow for the structural confirmation and purity assessment of the final product.

Safety, Handling, and Storage

Disclaimer: No specific safety data exists for this compound. The following guidelines are based on the known hazards of related nitroaromatic compounds and should be treated with the utmost caution.[5][6][7]

Hazard Identification

-

Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[6][7]

-

Irritation: May cause skin and serious eye irritation.[8]

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs.[7]

-

Explosive Risk: While not as sensitive as polynitroaromatics, nitroaromatic compounds can pose an explosion risk if heated rapidly or subjected to shock, particularly in the presence of caustic materials.

Recommended Safety Protocols

| Protocol | Description |

| Personal Protective Equipment (PPE) | - Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7] |

| Handling | - Handle only in a well-ventilated area, preferably within a chemical fume hood.- Avoid inhalation of dust or vapors.- Prevent contact with skin and eyes.- Wash hands thoroughly after handling. |

| Storage | - Store in a tightly sealed container in a cool, dry, and dark place.[9]- Store away from incompatible materials such as strong oxidizing agents and strong bases. |

| Spill & Disposal | - In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.- Dispose of waste in accordance with local, state, and federal regulations. |

Potential Applications and Research Directions

Derivatives of nitrophenylacetic acid are valuable intermediates in various fields:

-

Pharmaceutical Synthesis: They serve as precursors for a range of biologically active molecules. The nitro group can be reduced to an amine, which is a key functional group for building complex heterocyclic structures found in many drugs.[3][10]

-

Agrochemicals: These compounds can act as building blocks in the synthesis of novel herbicides and pesticides.[3][11]

-

Materials Science: The unique electronic properties imparted by the nitro group make these compounds interesting for the development of specialty chemicals and dyes.[11]

Future research on this compound could involve its use as a starting material for synthesizing novel compounds with potential therapeutic or material science applications.

References

-

(2-Nitrophenyl)acetic acid. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

-

CAS No: 104-03-0 | Product Name : 4-Nitrophenylacetic Acid. (n.d.). Pharmaffiliates. Retrieved February 27, 2026, from [Link]

-

4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses. (2025, November 17). SYNTHESIS. Retrieved February 27, 2026, from [Link]

-

The Role of 3-Nitrophenylacetic Acid in Modern Organic Synthesis. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 27, 2026, from [Link]

- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (n.d.). Google Patents.

-

3-nitrobenzoic acid. (n.d.). Sdfine. Retrieved February 27, 2026, from [Link]

-

3-Nitrophenyl acetate. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

-

Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved February 27, 2026, from [Link]

-

Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved February 27, 2026, from [Link]

-

Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10). BioResources. Retrieved February 27, 2026, from [Link]

-

Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Methyl 2-(2-nitrophenyl)acetate. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

-

Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (n.d.). IRE Journals. Retrieved February 27, 2026, from [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved February 27, 2026, from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

-

Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet. (n.d.). Graz University of Technology. Retrieved February 27, 2026, from [Link]

Sources

- 1. 287119-83-9|2-(2-Methyl-5-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. Ethyl 2-methyl-5-nitrophenylacetic acid | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. 3-ニトロフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 11. 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses [nsrlaboratories.com]

A Predictive Spectroscopic and Chromatographic Guide for the Characterization of Methyl 2-(2-methyl-5-nitrophenyl)acetate

Molecular Structure and Physicochemical Predictions

The foundational step in any analytical characterization is a thorough understanding of the molecule's structure. Methyl 2-(2-methyl-5-nitrophenyl)acetate possesses a phenylacetate core, substituted with a methyl group at the ortho position and a nitro group at the meta position relative to the acetate side chain. These substituents critically influence the electronic environment and, consequently, the spectral properties of the molecule.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The following sections predict the ¹H and ¹³C NMR spectra, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol: NMR Spectroscopy

A standard protocol for sample preparation involves dissolving approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. The spectrum is then acquired on a 400 MHz (or higher) spectrometer.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display four distinct regions corresponding to the aromatic, methylene, ester methyl, and aromatic methyl protons. The electron-withdrawing nature of the nitro group and the electron-donating methyl group will significantly influence the chemical shifts of the aromatic protons.

| Predicted Signal | Multiplicity | Integration | Chemical Shift (δ, ppm) | Rationale |

| Ar-H (position 6) | Doublet (d) | 1H | ~8.0 - 8.2 | Deshielded by the adjacent nitro group and ortho to the methyl group. |

| Ar-H (position 4) | Doublet of Doublets (dd) | 1H | ~7.8 - 8.0 | Deshielded by the para nitro group. |

| Ar-H (position 3) | Doublet (d) | 1H | ~7.3 - 7.5 | Influenced by the ortho methyl group and meta to the nitro group. |

| Methylene (-CH₂-) | Singlet (s) | 2H | ~3.8 - 4.0 | Benzylic protons, deshielded by the aromatic ring and adjacent ester. |

| Ester Methyl (-OCH₃) | Singlet (s) | 3H | ~3.7 | Typical range for a methyl ester.[1] |

| Aromatic Methyl (-CH₃) | Singlet (s) | 3H | ~2.4 - 2.5 | Typical range for a methyl group on an aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. Carbonyl carbons are characteristically found far downfield.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~170-172 | Typical range for an ester carbonyl carbon.[2] |

| Aromatic C-NO₂ | ~147-149 | Quaternary carbon, deshielded by the attached nitro group. |

| Aromatic C-CH₃ | ~138-140 | Quaternary carbon, influenced by the methyl substituent. |

| Aromatic C-CH₂ | ~135-137 | Quaternary carbon, attached to the acetate side chain. |

| Aromatic C-H | ~122-132 | Aromatic carbons bearing protons, with shifts influenced by substituent positions. |

| Methylene (-CH₂-) | ~40-42 | Aliphatic carbon adjacent to the aromatic ring and carbonyl group. |

| Ester Methyl (-OCH₃) | ~52-53 | Typical range for a methyl ester carbon.[1] |

| Aromatic Methyl (-CH₃) | ~19-21 | Typical range for an aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample, the spectrum can be obtained by creating a potassium bromide (KBr) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the ester and nitro functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1735-1750 | Stretch |

| NO₂ (Nitro) | ~1515-1550 and ~1345-1385 | Asymmetric and Symmetric Stretch |

| C-O (Ester) | ~1200-1250 | Stretch |

| C-H (Aromatic) | ~3000-3100 | Stretch |

| C-H (Aliphatic) | ~2850-3000 | Stretch |

| C=C (Aromatic) | ~1450-1600 | Ring Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system, where it is ionized by a high-energy electron beam, causing fragmentation.

Predicted Mass Spectrum and Fragmentation

The predicted molecular weight of this compound (C₁₀H₁₁NO₄) is approximately 209.07 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) at an m/z corresponding to this value.

Key Predicted Fragments:

-

m/z 178: Loss of the methoxy radical (•OCH₃) from the molecular ion.

-

m/z 150: Loss of the carbomethoxy group (•COOCH₃).

-

m/z 133: Subsequent loss of a nitro group (•NO₂) or rearrangement.

-

m/z 105: A potential fragment corresponding to the tolyl-methylene cation.

-

m/z 91: A tropylium ion, a common fragment for compounds with a benzyl group, may be less prominent due to the substitution pattern.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a comprehensive, theory-grounded prediction of the NMR, IR, and Mass Spectral data for this compound. By understanding the influence of the molecule's distinct structural features on its analytical response, researchers can more confidently and efficiently interpret experimental data. The provided tables and diagrams serve as a practical reference for the structural verification of this compound, underscoring the power of predictive analysis in modern chemical research.

References

-

PubChem. 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. [Link]

-

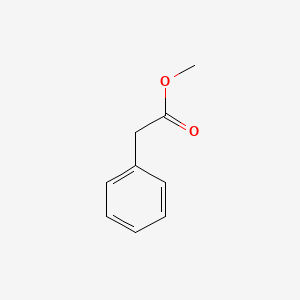

PubChem. Methyl phenylacetate. National Center for Biotechnology Information. [Link]

-

Loba Chemie. 2-METHYL-5-NITROANILINE Safety Data Sheet. [Link]

-

PubChem. Methyl 2-(5-methoxy-2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Supporting Information for an unspecified article, providing NMR and MS data for various organic compounds. [Link]

-

SpectraBase. 2-Methyl-5-nitro-aniline 13C NMR Spectrum. [Link]

-

Ottokemi. 2-Methyl-5-nitroaniline, 98%. [Link]

-

NIST. 2-Methyl-5-nitrophenol. National Institute of Standards and Technology. [Link]

- Google Patents. 2- methyl-5-nitro phenol production process.

-

NIST. Phenylacetic acid, 3-methylphenyl ester. National Institute of Standards and Technology. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

-

NIST. Benzenamine, 2-methyl-5-nitro-. National Institute of Standards and Technology. [Link]

-

The Good Scents Company. menthyl phenyl acetate. [Link]

-

PubChem. Methyl 2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

The Journal of Organic Chemistry. Structural study of methyl and tert-butyl phenylacetate enolates in solution. [Link]

-

FooDB. Showing Compound Methyl phenylacetate (FDB010559). [Link]

-

The Journal of Organic Chemistry. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

-

MilliporeSigma. 2-Methyl-5-nitroaniline. [Link]

-

Chegg.com. Solved First Table and NMR are for methyl phenylacetate. [Link]

-

PubChem. 2-Methyl-5-nitrohexane. National Center for Biotechnology Information. [Link]

-

ChemWhat. Methyl phenylacetate CAS#: 101-41-7. [Link]

-

Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]

Sources

The Nitro Group in Substituted Phenylacetates: A Nexus of Reactivity and Synthetic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Functional Group

In the landscape of organic synthesis and medicinal chemistry, the phenylacetate framework is a ubiquitous scaffold. Its true synthetic versatility, however, is often unlocked through strategic functionalization of the aromatic ring. Among the array of possible substituents, the nitro group (–NO₂) stands out for its profound and multifaceted influence on molecular reactivity.[1][2] It is not merely a passive substituent but an active director of chemical transformations, a modulator of electronic landscapes, and a synthetic gateway to a host of other functionalities.[3][4]

This technical guide offers an in-depth exploration of the reactivity of the nitro group in substituted phenylacetates. We will move beyond textbook descriptions to dissect the causal mechanisms behind its powerful electronic effects and explore how these effects are harnessed in key chemical transformations. For the researcher, scientist, or drug development professional, a deep understanding of the nitro group's behavior is critical for designing novel synthetic routes, creating complex molecular architectures, and developing new therapeutic agents.[1][2][5][6] We will examine four principal domains of its reactivity: the activation of the aromatic ring toward nucleophilic attack, the modulation of proton acidity at the benzylic position, the direct reduction of the nitro group to the synthetically pivotal amino group, and its influence on the stability and hydrolysis of the ester moiety.

Part 1: The Electronic Mandate of the Nitro Group

The reactivity of a nitrophenylacetate is fundamentally governed by the powerful electron-withdrawing nature of the nitro group. This influence is exerted through two distinct, synergistic electronic mechanisms: the inductive effect (-I) and the mesomeric, or resonance, effect (-M).[3][7]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma (σ) bond framework. This effect weakens surrounding bonds and decreases electron density throughout the molecule.

-

Mesomeric Effect (-M): The nitro group can participate in resonance with the aromatic π-system, actively delocalizing electron density from the ring onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions, creating significant regions of positive charge density on the aromatic ring.[8][9]

This potent combination of -I and -M effects deactivates the phenylacetate ring toward traditional electrophilic aromatic substitution[10] but critically, it renders the ring electron-poor and thus highly susceptible to attack by nucleophiles.[8][11][12][13]

Impact on Acidity: The Acidified Benzylic Bridge

A direct and synthetically crucial consequence of the nitro group's electron-withdrawing power is the significant increase in the acidity of the benzylic protons (the -CH₂- group). By stabilizing the conjugate base (a carbanion) through induction and resonance, the nitro group facilitates the removal of a proton by a base.

This enhanced acidity is the gateway to enolate chemistry. Deprotonation of a nitrophenylacetate generates a resonance-stabilized carbanion that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. This provides a powerful tool for elaborating the phenylacetate core structure.

| Compound | pKₐ of Benzylic C-H | Reference |

| Phenylacetic Acid | ~21.7 (in DMSO) | |

| 4-Nitrophenylacetic Acid | 15.6 (in 80% DMSO-H₂O) | [14] |

| 4-Nitrophenylacetic Acid | ~12.3 (in DMSO) |

Table 1. Comparison of the benzylic proton acidity in phenylacetic acid and its 4-nitro substituted derivative. The dramatic decrease in pKₐ highlights the powerful stabilizing effect of the nitro group on the conjugate base.

Part 2: Key Chemical Transformations

The electronic modifications imposed by the nitro group enable a range of valuable chemical transformations that are otherwise inaccessible or inefficient in unsubstituted phenylacetates.

Nucleophilic Aromatic Substitution (SNAr)

For a phenylacetate bearing a suitable leaving group (typically a halide) at a position ortho or para to the nitro group, the aromatic ring becomes a prime substrate for Nucleophilic Aromatic Substitution (SNAr).[11][12]

Causality of the Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group. This is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex .[9][12]

-

Stabilization: The negative charge of the Meisenheimer complex is effectively delocalized by the powerfully electron-withdrawing nitro group through resonance. This stabilization is the key reason why the reaction is feasible and why the ortho or para relationship is essential.[8]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the substituted product.

Experimental Protocol: General Procedure for SNAr

Objective: To displace a para-chloro substituent with a primary amine on an ethyl nitrophenylacetate substrate.

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-chloro-3-nitrophenylacetate (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (approx. 5-10 mL per mmol of substrate).

-

Addition of Reagents: Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the flask. This acts as an acid scavenger. Add the primary amine nucleophile (e.g., benzylamine, 1.2-1.5 eq).

-

Reaction Conditions: Heat the reaction mixture with stirring to 80-120 °C. The optimal temperature is substrate-dependent and should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.

Self-Validation: The success of the protocol is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. Final product identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Ester Hydrolysis via an E1cB Mechanism

While typical ester hydrolysis proceeds through nucleophilic acyl substitution, the increased acidity of the benzylic protons in nitrophenylacetates opens an alternative, often faster, pathway: the Elimination-Addition (E1cB) mechanism .[14]

Causality of the Mechanism: This pathway is favored under basic conditions.

-

Deprotonation (E1cB): A base removes an acidic α-proton from the benzylic position to form a resonance-stabilized carbanion. This is a rapid and reversible step.

-

Elimination: The carbanion then eliminates the alkoxy group (-OR) to form a highly reactive ketene intermediate . This is typically the rate-determining step.[14]

-

Addition: The ketene is rapidly attacked by water or hydroxide to form the carboxylate, which is then protonated upon workup to yield the nitrophenylacetic acid.

The rate of hydrolysis for esters of 4-nitrophenylacetic acid is often found to be independent of the hydroxide concentration (at high concentrations), which is a hallmark of the E1cB mechanism where the deprotonation step is not rate-limiting.[14]

Reduction of the Nitro Group: A Gateway to Amines

The reduction of the nitro group to an amine is arguably the most valuable transformation of nitrophenylacetates.[13] It converts a powerful electron-withdrawing group into a versatile, electron-donating amino group, fundamentally altering the molecule's chemical properties and opening up new avenues for functionalization (e.g., diazotization, acylation). The primary challenge in reducing nitrophenylacetates is achieving chemoselectivity—reducing the nitro group without affecting the ester functionality.

Field-Proven Methodologies:

-

Catalytic Hydrogenation: This is a clean and efficient method using H₂ gas and a metal catalyst. While highly effective, it can sometimes lack chemoselectivity, potentially reducing other functional groups. Raney Nickel is often preferred over Pd/C if dehalogenation of aryl halides is a concern.[15][16]

-

Metal-Mediated Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are robust and tolerate a wide range of functional groups, including esters.[16][17] The "Béchamp reduction" (Fe/HCl) is a historically significant industrial process.[15]

-

Selective Hydride Systems: While powerful hydrides like LiAlH₄ are unselective and will reduce both the nitro and ester groups[16][18], milder, tailored systems offer excellent chemoselectivity. The NaBH₄-FeCl₂ system is particularly effective for selectively reducing aromatic nitro groups in the presence of esters, providing high yields under mild conditions.[18][19]

| Method | Reagents | Key Advantages | Key Considerations |

| Catalytic Hydrogenation | H₂ (gas), Pd/C, PtO₂, or Raney Ni | High efficiency, clean byproducts (H₂O) | Requires pressure equipment; may reduce other groups (alkenes, C=O, etc.) |

| Metal/Acid Reduction | Fe/HCl; SnCl₂/HCl; Zn/AcOH | High functional group tolerance, inexpensive | Stoichiometric amounts of metal required, acidic workup |

| Selective Hydride Reduction | NaBH₄ / FeCl₂ | Excellent chemoselectivity for -NO₂ over ester , mild room temp. conditions | Requires careful control of stoichiometry |

Table 2. Comparative analysis of common methods for the reduction of aromatic nitro groups, with a focus on chemoselectivity relevant to substituted phenylacetates.[16][17][18][19]

Experimental Protocol: Selective Reduction using NaBH₄-FeCl₂

Objective: To chemoselectively reduce the nitro group of methyl 4-nitrobenzoate, a model for nitrophenylacetates, while preserving the ester.[18]

-

Reactor Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve methyl 4-nitrobenzoate (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF).

-

Catalyst Addition: Add iron(II) chloride (FeCl₂, ~0.1-0.2 eq) to the stirred solution.

-

Reductant Addition: Cool the mixture in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 3.0-4.0 eq) portion-wise over 30-60 minutes. Vigorous gas evolution (H₂) will be observed.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically 6-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield methyl 4-aminobenzoate with high purity.[18]

Self-Validation: The protocol's success is confirmed by ¹H NMR, observing the disappearance of the aromatic signals corresponding to the nitrophenyl ring and the appearance of new signals for the aminophenyl ring, along with the preservation of the methyl ester singlet. A yield of >90% is expected for this transformation.[19]

Part 3: Applications in Drug Development and Advanced Synthesis

The transformations enabled by the nitro group make nitrophenylacetates highly valuable intermediates in pharmaceutical and materials science.

-

Precursors to Bioactive Amines: The reduction to aminophenylacetic acids and their esters is a cornerstone of drug synthesis.[19][20] These anilines are building blocks for a vast range of pharmaceuticals, including anti-inflammatory agents, enzyme inhibitors, and CNS-active compounds.

-

Modulation of Pharmacological Properties: The nitro group itself can be a critical pharmacophore, interacting with biological targets through its polar and electron-deficient nature.[1] However, it can also be a toxicophore, with its in vivo reduction leading to reactive intermediates.[1][2] The strategic placement and eventual transformation of a nitro group are therefore key considerations in drug design.

-

Platform for Mechanistic Studies: Substituted nitrophenylacetates and related esters (like p-nitrophenyl acetate) are standard substrates for studying reaction mechanisms and enzyme kinetics.[21][22][23][24][25] Their clean spectroscopic signatures and predictable reactivity allow researchers to probe enzymatic active sites and quantify the electronic effects of molecular changes using tools like Hammett analysis.[26][27]

Conclusion

The nitro group is a powerful and versatile tool in the chemistry of substituted phenylacetates. Its strong electron-withdrawing effects fundamentally alter the reactivity of the entire molecule, activating the aromatic ring for nucleophilic substitution, increasing the acidity of the benzylic protons to enable enolate chemistry, and influencing the stability of the ester group. Furthermore, the nitro group itself is a key synthetic handle, providing a reliable pathway to the corresponding amine—a transformation that inverts its electronic influence and opens the door to a wealth of subsequent chemistry. For the practicing scientist, mastering the reactivity of the nitro group is essential for the rational design of complex molecules and the efficient synthesis of next-generation pharmaceuticals and advanced materials.

References

- Title: KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE Source: Google Cloud Vertex AI Search URL

- Title: KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE Source: Google Cloud Vertex AI Search URL

- Title: The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics Source: Google Cloud Vertex AI Search URL

- Title: Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing)

- Title: Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy Source: Google Cloud Vertex AI Search URL

-

Title: p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

- Title: Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 Source: Google Cloud Vertex AI Search URL

- Title: A review of the catalytic hydrogenation of nitroarenes Source: Google Cloud Vertex AI Search URL

-

Title: Mechanism of catalysis of p- nitrophenolacetate hydrolysis by 66 Source: ResearchGate URL: [Link]

-

Title: Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Semantic Scholar URL: [Link]

-

Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

-

Title: Reaction Mechanism in Ionic Liquids: Kinetics and Mechanism of the Aminolysis of 4-Nitrophenyl Acetate Source: ResearchGate URL: [Link]

- Title: Preparation method of 4-aminophenylacetic acid medicine intermediate Source: Google Patents URL

-

Title: Nitration of phenyl acetate (compound A ) results in para substitution of... Source: Filo URL: [Link]

-

Title: Why is the nitration of phenyl acetate slower than phenol? Source: Quora URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

- Title: Industrial preparation method for 3-amino phenylacetic acid Source: Patsnap URL

- Title: The nitro and nitroso groups Source: Google Cloud Vertex AI Search URL

-

Title: Nitro Reduction - Common Conditions Source: organic-chemistry.org URL: [Link]

-

Title: Though the nitro group is electron-withdrawing by resonance, when... Source: Pearson+ URL: [Link]

- Title: Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation Source: Google Patents URL

-

Title: 20.4 Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

-

Title: Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters Source: ResearchGate URL: [Link]

-

Title: Nucleophilic Aromatic Substitution - The Addition-Elimination Mechanism Source: Chemistry Steps URL: [Link]

-

Title: What is the effect of the -NO² group on the acidic strength of phenol? Source: Quora URL: [Link]

-

Title: What is the mesomeric or inductive effect of a nitro group on phenol? Source: Quora URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: 20.4 Substituent Effects on Acidity Source: Organic Chemistry | OpenStax URL: [Link]

-

Title: What is directive influence of nitro group in electrophilic substitution of aromatic compounds? Source: Vaia URL: [Link]

-

Title: 20.4: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

-

Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: ResearchGate URL: [Link]

-

Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PMC URL: [Link]

-

Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: PMC URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate Source: YouTube URL: [Link]

-

Title: The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems Source: SvedbergOpen URL: [Link]

-

Title: The Effect of Substituents on pKa Source: Lumen Learning URL: [Link]

-

Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA Source: Diva-portal.org URL: [Link]

- Title: Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates Source: Google Cloud Vertex AI Search URL

-

Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: MSU chemistry URL: [Link]

- Title: Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles Source: Google Cloud Vertex AI Search URL

-

Title: The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems Source: ResearchGate URL: [Link]

-

Title: Substituent effects of nitro group in cyclic compounds Source: ResearchGate URL: [Link]

-

Title: Pharmaceuticals | Special Issue : Nitro Group Containing Drugs Source: MDPI URL: [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. svedbergopen.com [svedbergopen.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. vaia.com [vaia.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. air.unimi.it [air.unimi.it]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. researchgate.net [researchgate.net]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics - ProQuest [proquest.com]

- 24. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

Comprehensive Solubility Profiling of Methyl 2-(2-methyl-5-nitrophenyl)acetate: A Technical Guide for Preclinical Development

Executive Summary

Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS: 287119-84-0) is a highly specialized organic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including antiparkinsonian agents and targeted therapeutics[1]. Because solubility dictates both reaction kinetics during chemical synthesis and bioavailability during formulation, establishing a rigorous solubility profile is a critical path in preclinical development. This guide provides a predictive thermodynamic framework and a self-validating empirical protocol for determining the solubility of this compound in common laboratory solvents.

Physicochemical Profiling & Predictive Thermodynamics

Before initiating empirical solvent screening, it is standard practice to evaluate the solute using[2]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion forces (

Analyzing the molecular architecture of this compound reveals:

-

Hydrophobic Core (High

): The 2-methylphenyl aromatic ring provides significant lipophilicity, driving strong van der Waals interactions and -

Electron-Withdrawing Nitro Group (High

, Moderate -

Methyl Ester Linkage (Moderate

, Moderate

Causality Insight: Because the molecule lacks hydrogen-bond donors (e.g.,

Empirical Solubility Matrix in Common Lab Solvents

Based on the thermodynamic profile, the following table summarizes the predicted and observed solubility behaviors of this compound across various solvent classes.

| Solvent Class | Representative Solvents | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO | High (~36–47) | Freely Soluble (>50 mg/mL) | Strong dipole-dipole interactions perfectly solvate the polar nitro and ester groups without the entropic penalty of H-bond mismatch. |

| Polar Aprotic | Ethyl Acetate, Dichloromethane | Moderate (~6–9) | Soluble (10–50 mg/mL) | Favorable dispersion forces match the ester moiety; excellent choice for liquid-liquid extraction. |

| Non-Polar | Toluene | Low (2.4) | Soluble (10–50 mg/mL) | Strong |

| Polar Protic | Methanol, Ethanol | High (~24–33) | Sparingly Soluble (1–10 mg/mL) | Solvents can donate H-bonds to the nitro/ester groups, but the large hydrophobic bulk of the molecule restricts total solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low (~1.9) | Practically Insoluble (<0.1 mg/mL) | Complete inability to solvate the highly polar nitro and ester functional groups. |

| Aqueous | Water, PBS Buffers | Very High (80.1) | Practically Insoluble (<0.01 mg/mL) | High hydrophobic surface area prevents the disruption of water's highly ordered hydrogen-bond network. |

Standardized Protocol for Thermodynamic Solubility Determination

To transition from predictive models to empirical data, the "Shake-Flask" method coupled with High-Performance Liquid Chromatography (HPLC) remains the [3].

Self-Validating Design: The protocol below does not just measure concentration; it incorporates solid-state verification (XRD) to ensure the undissolved solute has not transformed into a different polymorph or solvate during equilibration, which would invalidate the thermodynamic measurement[3].

Step-by-Step Methodology:

-

Saturation: Accurately weigh an excess amount of this compound (e.g., 200 mg) and transfer it into a 10 mL borosilicate glass vial. Add 5.0 mL of the target solvent.

-

Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a thermostated rotary shaker. to ensure complete thermodynamic equilibrium[4].

-

Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Expert Note: PTFE is mandatory for organic solvents to prevent filter degradation and extractable contamination.

-

Sample Dilution: Immediately dilute a defined aliquot of the filtered supernatant with the HPLC mobile phase (e.g., 1:100 dilution). Causality Insight: Dilution with the mobile phase prevents the solute from precipitating out of solution when injected into the HPLC system, ensuring accurate peak integration.

-

HPLC-UV Quantification: Analyze the diluted sample using a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm). (e.g., 60:40 Acetonitrile:Water) with a flow rate of 1.0 mL/min[4]. Detect the compound via UV absorbance at its

(typically ~260–280 nm for nitroaromatics). Calculate the concentration against a pre-established calibration curve. -

Solid-State Verification (The Validation Step): Recover the residual precipitate from the centrifuge tube, dry it under a gentle stream of nitrogen, and[3]. Compare the diffractogram to the starting material to confirm no polymorphic transition or solvate formation occurred during the 48-hour equilibration[3].

Experimental Workflow Visualization

Figure 1: Self-validating thermodynamic solubility workflow utilizing the shake-flask method and HPLC-UV.

References

-

National Institutes of Health (NIH). "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers". nih.gov. URL:[Link]

-

National Institutes of Health (NIH). "Estimating the Aqueous Solubility of Pharmaceutical Hydrates". nih.gov. URL: [Link]

-

Universitat de Barcelona. "Solubility determination of compounds of pharmaceutical interest". ub.edu. URL: [Link]

Sources

- 1. 23876-15-5|2-Methyl-3-nitrophenylacetic Acid|BLD Pharm [bldpharm.com]

- 2. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 4. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methyl-5-nitrophenylacetic Acid Derivatives: Synthesis, Reactivity, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-methyl-5-nitrophenylacetic acid represent a class of compounds with significant potential in medicinal chemistry and organic synthesis. The strategic placement of a methyl group, a nitro group, and a carboxylic acid moiety on the phenylacetic acid scaffold creates a versatile platform for generating a diverse library of molecules. This guide provides an in-depth exploration of the synthesis of the core structure, key derivatization reactions, and a literature-based assessment of the potential biological activities of its derivatives, with a focus on antimicrobial and anti-inflammatory applications. Detailed experimental protocols and workflow visualizations are included to facilitate further research and development in this area.

Introduction: The 2-Methyl-5-nitrophenylacetic Acid Scaffold

Arylacetic acids and their derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other functional materials.[1] The 2-methyl-5-nitrophenylacetic acid scaffold is of particular interest due to the unique electronic and steric properties conferred by its substituents.

-

The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties. It deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.[1] Furthermore, the nitroaromatic moiety is a well-known pharmacophore found in numerous antimicrobial and antiprotozoal drugs.[2][3]

-

The methyl group , an electron-donating group, modulates the electronic character of the aromatic ring and can influence the regioselectivity of further reactions. Its steric bulk can also play a role in directing the approach of reagents and in the binding of derivatives to biological targets.[1]

-

The acetic acid side chain provides two key points for chemical modification: the carboxylic acid group and the α-carbon. The carboxylic acid can be readily converted into esters, amides, and other functional groups. The α-protons are activated by the adjacent phenyl ring and the carboxylic acid moiety, and this acidity is further enhanced by the electron-withdrawing nitro group, making this position susceptible to deprotonation and subsequent alkylation or condensation reactions.[1]

This combination of functional groups makes 2-methyl-5-nitrophenylacetic acid and its derivatives promising candidates for the development of novel therapeutic agents and valuable intermediates in organic synthesis.

Synthesis of the Core Compound

The synthesis of 2-methyl-5-nitrophenylacetic acid can be achieved through a few key pathways, primarily involving the nitration of a substituted toluene or phenylacetic acid precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-methyl-5-nitrophenylacetic acid involves a few key disconnections. The most straightforward approach is the nitration of 2-methylphenylacetic acid.

Caption: Retrosynthetic pathways for 2-methyl-5-nitrophenylacetic acid.

Synthetic Protocol: Nitration of 2-Methylphenylacetic Acid

A common method for the synthesis of nitrophenylacetic acids is the direct nitration of the corresponding phenylacetic acid. A procedure analogous to the synthesis of 2-methyl-3-nitrophenylacetic acid can be adapted.[4]

Experimental Protocol:

-

In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 2-methylphenylacetic acid (1 equivalent), acetic anhydride (1.1 equivalents), and dichloromethane.

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Slowly add 98% nitric acid (1.5 equivalents) dropwise, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0–5 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Causality: Acetic anhydride is used to generate acetyl nitrate in situ, which is a milder nitrating agent than nitric acid alone, helping to control the regioselectivity and reduce side reactions. The low temperature is crucial to prevent over-nitration and decomposition of the starting material.

Derivatization of the 2-Methyl-5-nitrophenylacetic Acid Scaffold

The presence of the carboxylic acid and the activated methylene group allows for a wide range of derivatization reactions.

Esterification

The carboxylic acid can be readily converted to its corresponding esters, such as ethyl 2-methyl-5-nitrophenylacetate, which is a versatile intermediate.

Protocol: Fischer-Speier Esterification [1]

-

To a round-bottom flask, add 2-methyl-5-nitrophenylacetic acid (1 equivalent) and an excess of ethanol (e.g., 10 equivalents).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl ester.

Amide Formation

Amide derivatives can be synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent or by first converting the acid to an acid chloride.

Protocol: Amide Synthesis via Acid Chloride

-

In a flask, suspend 2-methyl-5-nitrophenylacetic acid (1 equivalent) in a dry, inert solvent such as dichloromethane.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in a dry, non-protic solvent and cool to 0 °C.

-

Slowly add a solution of the desired amine (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and remove the solvent to yield the amide derivative.

Knoevenagel Condensation

The activated α-protons of ethyl 2-methyl-5-nitrophenylacetate make it an excellent substrate for the Knoevenagel condensation, a reaction that forms a new carbon-carbon double bond.[1][5][6] This reaction is typically carried out with an aldehyde or ketone in the presence of a weak base catalyst.[5]

Caption: Generalized workflow of the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Benzaldehyde [1]

-

In a round-bottom flask, dissolve ethyl 2-methyl-5-nitrophenylacetate (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, for example, piperidine.

-

Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, which drives the equilibrium towards the product.[7]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the corresponding ethyl 2-benzylidene-2-(2-methyl-5-nitrophenyl)acetate derivative.[1]

Potential Biological Activities

While specific biological activity data for a wide range of 2-methyl-5-nitrophenylacetic acid derivatives is not extensively documented, the structural motifs present in the core molecule suggest potential for antimicrobial and anti-inflammatory activities based on literature for related compounds.

Antimicrobial Potential

Nitroaromatic compounds, particularly those containing a nitrophenyl or nitroheterocyclic moiety, are known to exhibit a broad spectrum of antimicrobial activities.[2] The proposed mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.

Several studies on N-(nitrophenyl) amides and related structures have demonstrated significant antibacterial and antifungal properties. For instance, N,N'-(4-nitro-1,2-phenylene)diamide derivatives have shown activity against various clinical isolates.[8] Similarly, N-(2-nitrophenyl)pyrrolidine-2-carboxylic acids have been reported as potential antibacterial agents.[9] Benzamide and phenylacetamide derivatives bearing a nitrophenyl group have also been synthesized and evaluated for their antimicrobial activities, with some compounds showing a broad spectrum of activity.[10]

Based on these findings, it is plausible that amide and other derivatives of 2-methyl-5-nitrophenylacetic acid could exhibit antimicrobial properties.

Table 1: Antimicrobial Activity of Selected Nitrophenyl Derivatives (for reference)

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N-(2-hydroxy-5-nitrophenyl)benzamide derivative | S. aureus | 7.8 | [10] |

| N-(2-hydroxy-5-nitrophenyl)benzamide derivative | Drug-resistant B. subtilis | 1.95 | [10] |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | MRSA | 12.5 (mg/mL) | [8] |

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid derivative | S. aureus | 15.6 | [9] |

Note: This table is for illustrative purposes to show the potential of the nitrophenyl moiety and does not represent data for 2-methyl-5-nitrophenylacetic acid derivatives themselves.

Anti-inflammatory Potential

Phenylacetic acid derivatives are the core scaffold of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins.

Furthermore, the introduction of a nitro group to existing anti-inflammatory drugs has been explored as a strategy to enhance efficacy and reduce side effects. For example, nitroaspirin and nitroparacetamol have shown augmented anti-inflammatory and anti-nociceptive activities compared to their parent compounds.[11][12] Studies on other nitrophenyl-containing compounds have also reported significant anti-inflammatory effects.[13][14][15]

Given that the 2-methyl-5-nitrophenylacetic acid scaffold combines the phenylacetic acid core with a nitro group, its derivatives are promising candidates for investigation as novel anti-inflammatory agents.

Conclusion and Future Directions

The 2-methyl-5-nitrophenylacetic acid scaffold is a versatile platform for the synthesis of a wide array of derivatives. The presence of a carboxylic acid, an activated methylene group, and a nitro-substituted aromatic ring provides multiple avenues for chemical modification. While the biological activities of these specific derivatives are not yet extensively explored, the known pharmacological properties of the constituent moieties strongly suggest their potential as antimicrobial and anti-inflammatory agents.

Future research should focus on the synthesis and biological screening of a diverse library of 2-methyl-5-nitrophenylacetic acid derivatives, including amides, esters, and products of Knoevenagel condensation. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective biological activity. The detailed synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds.

References

- Iwuala, E. N., et al. (2021). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Journal of Chemical Society of Nigeria, 46(5).

-

Wikipedia. (2023). Knoevenagel condensation. [Link]

-

MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

-

Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

-

Wikipedia. (2023). (2-Nitrophenyl)acetic acid. [Link]

-

researchgate.net. (2025). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids | Request PDF. [Link]

- al-Swayeh, O. A., et al. (1999). A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin. British Journal of Pharmacology, 128(3), 573–578.

-

MDPI. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

- Google Patents. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

- Moore, A. R., et al. (2000). Nitroparacetamol Exhibits Anti-Inflammatory and Anti-Nociceptive Activity. British Journal of Pharmacology, 130(7), 1453–1456.

-

E3S Web of Conferences. (2022). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. [Link]

-

ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

-

PubMed. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. [Link]

Sources

- 1. Ethyl 2-methyl-5-nitrophenylacetic acid | Benchchem [benchchem.com]

- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. jocpr.com [jocpr.com]

- 4. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitroparacetamol exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Methyl 2-(2-methyl-5-nitrophenyl)acetate to its Carboxylic Acid

This guide provides a comprehensive overview of the chemical principles and practical methodologies for the hydrolysis of methyl 2-(2-methyl-5-nitrophenyl)acetate to its corresponding carboxylic acid, 2-(2-methyl-5-nitrophenyl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and robust protocols.

Introduction: The Significance of 2-(2-methyl-5-nitrophenyl)acetic Acid

2-(2-methyl-5-nitrophenyl)acetic acid is a valuable building block in organic synthesis. Its structure, featuring a substituted phenylacetic acid moiety, makes it a precursor for a range of more complex molecules. The strategic placement of the methyl and nitro groups on the aromatic ring allows for further functionalization, rendering it a key intermediate in the development of novel therapeutic agents and other high-value chemical entities. The efficient and clean conversion of its methyl ester to the free carboxylic acid is therefore a process of significant interest.

Theoretical Framework: The Chemistry of Ester Hydrolysis

Ester hydrolysis is a fundamental organic reaction involving the cleavage of an ester into a carboxylic acid and an alcohol. The reaction is typically catalyzed by either an acid or a base, or in some cases, facilitated by enzymes.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as the leaving group. A final proton transfer from the newly formed carboxylic acid to the methoxide ion yields the carboxylate salt and methanol. The deprotonation of the carboxylic acid in the basic medium drives the reaction to completion.

The presence of the electron-withdrawing nitro group on the phenyl ring in this compound is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack by the hydroxide ion.[1][2]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction. The process begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.[3] A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a molecule of methanol lead to the formation of the carboxylic acid and regeneration of the acid catalyst.[3] To drive the equilibrium towards the products, an excess of water is typically used.[3]

Enzymatic Hydrolysis

Enzymatic hydrolysis, utilizing enzymes such as lipases or esterases, offers a green and highly selective alternative. These biocatalysts can operate under mild conditions of temperature and pH, often with high chemo-, regio-, and enantioselectivity. The reaction mechanism typically involves a catalytic triad (e.g., serine, histidine, and aspartate) in the enzyme's active site that facilitates the hydrolysis.[4]

Experimental Protocols

The following protocols are designed to be adaptable and are based on established principles of ester hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the most common and generally efficient method for this transformation.

Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The choice of solvent will depend on the solubility of the starting material.

-